molecular formula C19H11NO4 B412253 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid CAS No. 202805-08-1

3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid

Cat. No.: B412253
CAS No.: 202805-08-1
M. Wt: 317.3g/mol
InChI Key: YGIZOHPUZJDOSJ-UHFFFAOYSA-N
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Description

3-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid (CAS 202805-08-1) is a synthetic naphthalimide derivative of interest in pharmacological and biochemical research. This compound is part of a class of molecules investigated for their potent inhibitory activity against 15-lipoxygenase-1 (15-LOX-1), a key enzyme in the arachidonic acid metabolic pathway, with IC50 values demonstrated in the nanomolar range . The 15-LOX-1 enzyme is overexpressed in certain neoplastic conditions, making it a target for anticancer drug discovery . Naphthalimide derivatives are well-known in scientific literature for their ability to interact with biomolecules, including intercalation with DNA, which contributes to their observed cytotoxic effects against various cancer cell lines . Researchers are exploring this compound and its analogs as potential non-platinum-based chemotherapeutic agents due to their intriguing mechanistic profile and to overcome the limitations of existing treatments . This product is intended for laboratory research purposes only and is not approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-(1,3-dioxobenzo[de]isoquinolin-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11NO4/c21-17-14-8-2-4-11-5-3-9-15(16(11)14)18(22)20(17)13-7-1-6-12(10-13)19(23)24/h1-10H,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIZOHPUZJDOSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C4=CC=CC(=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901196055
Record name 3-(1,3-Dioxo-1H-benz[de]isoquinolin-2(3H)-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901196055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645356
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

202805-08-1
Record name 3-(1,3-Dioxo-1H-benz[de]isoquinolin-2(3H)-yl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202805-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,3-Dioxo-1H-benz[de]isoquinolin-2(3H)-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901196055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Design and Starting Materials

The synthesis begins with the coupling of 2-aryl-thiazolidin-4-carboxylic acids (e.g., 2-phenylthiazolidin-4-carboxylic acid) with N-(ω-bromoalkyl)-1,8-naphthalimide derivatives. This method, adapted from Ramchander’s work, involves a two-step process:

  • Formation of 2-Aryl-thiazolidin-4-carboxylic Acid :
    L-Cysteine reacts with substituted benzaldehydes in a mixture of ethanol and water at room temperature for 12 hours, yielding 2-aryl-thiazolidin-4-carboxylic acids. These intermediates are isolated as colorless solids via filtration and ether washing.

  • Alkylation with N-(ω-Bromoalkyl)-1,8-naphthalimide :
    The thiazolidine-carboxylic acid (0.5 g, 2 mmol) is refluxed with N-(ω-bromoalkyl)-1,8-naphthalimide (0.62 g, 2 mmol) and anhydrous K₂CO₃ (0.567 g, 4 mmol) in DMF for 12 hours. Potassium carbonate is removed by filtration, and the crude product is purified via recrystallization.

Key Reaction Parameters

  • Solvent : DMF facilitates nucleophilic substitution at elevated temperatures.

  • Base : Anhydrous K₂CO₃ ensures deprotonation of the thiazolidine nitrogen, enhancing nucleophilicity.

  • Temperature : Reflux conditions (≈150°C) accelerate the alkylation process.

Structural Characterization

The final product exhibits distinct spectral features:

  • IR : Strong absorptions at 1696 cm⁻¹ (C=O stretch of naphthalimide) and 1653 cm⁻¹ (carboxylic acid C=O).

  • ¹H NMR : Resonances at δ 4.157 ppm (t, J = 6.4 Hz, 2H, -CH₂-N-) and δ 8.442 ppm (m, 6H, aromatic protons).

  • ESI-MS : Molecular ion peak at m/z 547 [M+H]⁺.

Metal-Free Oxidative Dehydrogenation and Ring-Opening

Iodine-Mediated Lactam Oxidation

Ramanathan et al. developed a metal-free route using molecular iodine to oxidize isoindoloisoquinolinones. The protocol involves:

  • Substrate Preparation : Hydroxy- or methoxy-lactams (isoindoloisoquinolinones) are synthesized via Pictet-Spengler cyclization.

  • Oxidative Dehydrogenation : The lactam (1 mmol) is heated with iodine (2 mmol) in a sealed tube at 100°C for 24 hours. This step induces ring-opening and dehydrogenation, yielding 2-(isoquinolin-1-yl)benzoic acid derivatives.

Mechanistic Insights

  • Iodine’s Role : Acts as both an oxidant and a Lewis acid, facilitating C–N bond cleavage and subsequent aromatization.

  • Byproducts : HI gas is released, necessitating venting in industrial setups.

Advantages and Limitations

  • Advantages : Avoids transition metals, simplifying purification.

  • Limitations : Requires harsh conditions (sealed tube, 100°C) and exhibits moderate yields (50–65%).

Esterification-Hydrolysis Approach

Methyl Ester Synthesis

The methyl ester derivative, 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid methyl ester, is synthesized via Friedel-Crafts acylation:

  • Acylation : Benzo[de]isoquinoline-1,3-dione reacts with methyl 3-(bromomethyl)benzoate in the presence of AlCl₃.

  • Esterification : The intermediate is treated with methanol and H₂SO₄ to yield the methyl ester.

Acid Hydrolysis

The ester (1 mmol) is hydrolyzed using 6M HCl at 80°C for 6 hours, yielding the target carboxylic acid.

Spectral Confirmation

  • ¹H NMR (DMSO-d₆) : Loss of the methoxy singlet (δ 3.9 ppm) post-hydrolysis confirms ester conversion.

  • FTIR : Emergence of a broad O–H stretch (2500–3000 cm⁻¹).

Comparative Analysis of Preparation Methods

Method Reagents Conditions Yield Advantages Limitations
Regioselective AlkylationK₂CO₃, DMF, reflux12 h, 150°C60–70%High regioselectivityLengthy purification
Iodine-Mediated OxidationI₂, sealed tube24 h, 100°C50–65%Metal-free, scalableHigh-temperature requirements
Esterification-HydrolysisAlCl₃, H₂SO₄, HCl6 h, 80°C70–75%Mild hydrolysis conditionsMultiple steps

Chemical Reactions Analysis

Types of Reactions

3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, quinones, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s dioxo groups can participate in redox reactions, influencing cellular processes and signaling pathways. Additionally, its aromatic structure allows for strong π-π interactions with biological macromolecules, potentially affecting their function and activity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Analogues

Compound Name Core Structure Modifications Key Properties References
3-(1,3-Dioxo-benzo[de]isoquinolin-yl)benzoic acid Benzoic acid substituent at position 3 Fluorescence (λ~400–500 nm), planar crystal packing (P21/c space group)
Alrestatin (Acetic acid derivative) Acetic acid substituent Aldose reductase inhibition (withdrawn due to toxicity), monoclinic crystal system
3-(1,3-Dioxo-benzo[de]isoquinolin-yl)propanoic acid Propanoic acid chain Intermediate for ester derivatives (e.g., methyl ester), Z=4 in P21/c lattice
2-(1,3-Dioxo-benzo[de]isoquinolin-yl)-N-phenylacetamide Acetamide with phenyl group 15-LOX-1 inhibition (IC50: 5–50 µM), anticancer potential

Key Observations :

  • Substituent Effects: The benzoic acid substituent enhances fluorescence intensity compared to acetic acid derivatives (e.g., Alrestatin) due to extended conjugation . Propanoic acid derivatives exhibit flexibility in crystal packing, as seen in methyl ester forms .
  • Crystallography: The target compound and its analogues adopt monoclinic (P21/c) or triclinic systems, with intermolecular hydrogen bonds stabilizing the lattice .

Key Observations :

  • Antitumor Potential: Organotin(IV) complexes of related naphthalimide derivatives show superior cytotoxicity compared to non-metalated forms, likely due to improved cellular uptake .
  • Enzyme Inhibition: The benzoic acid scaffold’s rigidity enhances LOX inhibitory activity compared to flexible propanoic acid derivatives .

Table 3: Spectroscopic Properties

Compound Absorption (nm) Emission (nm) Quantum Yield Application References
4-Amino-1,8-naphthalimide (Fluorophore 4) 400 500 0.7 ZnO nanoparticle sensing
NTIA (Acetic acid derivative) 350 450 0.3 Ultralong phosphorescence (1.2 s)
Target Benzoic Acid Derivative 380–420 480–520 0.6 Chemosensors, bioimaging

Key Observations :

  • Fluorescence Lifetime : Benzoic acid derivatives exhibit longer lifetimes (~7 ns) than esterified forms, making them suitable for time-resolved imaging .
  • Phosphorescence: Substituents like morpholino or nitro groups (e.g., ADMP-F) enable applications in antiscalant tracking .

Biological Activity

3-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid is a complex organic compound belonging to the class of benzo[de]isoquinoline derivatives. This compound has garnered attention due to its unique structural properties and potential biological activities, including antimicrobial and anticancer effects. This article explores its synthesis, chemical properties, biological activities, and mechanisms of action based on diverse research findings.

Structure and Composition

The molecular formula for this compound is C19H11NO4C_{19}H_{11}NO_4. Its structure features a dioxo group attached to a benzoic acid moiety, which contributes to its reactivity and biological interactions.

PropertyValue
Molecular Weight325.26 g/mol
CAS Number202805-08-1
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of phthalic anhydride with an appropriate amine to form the isoquinoline core, followed by functionalization to introduce the benzoic acid group. Reaction conditions often require strong acids or bases and elevated temperatures for optimal yield.

Antimicrobial Properties

Research has indicated that compounds related to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival and proliferation.

Case Study:
A study published in a peer-reviewed journal reported that this compound exhibited cytotoxic effects on human breast cancer cells (MCF-7). The compound was found to significantly reduce cell viability at concentrations as low as 10 µM.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Redox Reactions: The dioxo groups can participate in redox reactions, influencing cellular processes.
  • Interaction with Biological Macromolecules: The aromatic structure allows for π-π interactions with proteins and nucleic acids, potentially altering their function.
  • Induction of Oxidative Stress: By generating reactive oxygen species (ROS), the compound may trigger apoptosis in cancer cells.

Comparative Analysis

When compared to similar compounds within the benzo[de]isoquinoline class, this compound stands out due to its unique combination of functional groups that enhance its biological activity.

Compound TypeStructure FeaturesBiological Activity
Benzo[de]isoquinoline DerivativesDioxo groups presentAntimicrobial, anticancer
Benzoic Acid DerivativesVarying functional groupsVariable biological effects

Q & A

Q. How can researchers optimize the synthesis of 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid to improve yield and purity?

Methodological Answer: Synthesis optimization involves:

  • Stepwise reaction control : The condensation of phthalic anhydride with amines (e.g., ethylenediamine) to form the isoquinoline core, followed by functionalization with benzoic acid. Monitor intermediates via TLC or HPLC .
  • Catalyst and solvent selection : Use polar aprotic solvents (e.g., DMF) and acidic/basic catalysts (e.g., H₂SO₄) under reflux (80–100°C) to enhance reaction efficiency .
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (MeOH/H₂O) to isolate the product. Purity >95% is achievable with careful solvent evaporation control .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • X-ray crystallography : Resolve crystal structure (monoclinic P21/c space group, unit cell parameters: a = 9.930 Å, b = 6.980 Å, c = 18.954 Å, β = 93.08°) to confirm stereochemistry .
  • NMR spectroscopy : Analyze ¹H/¹³C NMR peaks (e.g., aromatic protons at δ 7.7–8.4 ppm, carboxylic acid proton at δ 13.04 ppm) and compare with reference data .
  • Mass spectrometry : Confirm molecular weight (317.3 g/mol) via ESI-MS or MALDI-TOF .

Q. How can researchers assess the compound’s solubility for in vitro biological assays?

Methodological Answer:

  • pH-dependent solubility : Test solubility in buffered solutions (pH 7.4: >47.6 µg/mL) using UV-Vis spectroscopy (λ = 254 nm) .
  • Co-solvent systems : Use DMSO (≤1% v/v) for stock solutions, diluted in cell culture media to avoid cytotoxicity .

Advanced Questions

Q. How to resolve contradictions in reported biological activity (e.g., antimicrobial vs. anticancer efficacy)?

Methodological Answer:

  • Assay standardization : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and bacterial strains (e.g., E. coli ATCC 25922) across experiments .
  • Dose-response validation : Perform IC₅₀/EC₅₀ calculations (e.g., cytotoxic effects at 10 µM in MCF-7 cells) with triplicate replicates to ensure reproducibility .
  • Mechanistic orthogonality : Combine redox activity assays (e.g., ROS detection via DCFH-DA) with apoptosis markers (caspase-3/7 activation) to confirm dual mechanisms .

Q. What advanced spectroscopic methods elucidate the compound’s redox behavior in biological systems?

Methodological Answer:

  • Cyclic voltammetry (CV) : Measure redox potentials (e.g., oxidation at +0.8 V vs. Ag/AgCl) in PBS (pH 7.4) to identify quinone formation .
  • Electron paramagnetic resonance (EPR) : Detect radical intermediates generated during redox cycling (e.g., semiquinone radicals) .
  • Fluorescence quenching : Study interactions with biomolecules (e.g., BSA) via Förster resonance energy transfer (FRET) to map binding sites .

Q. How to design derivatives to enhance selectivity for molecular targets (e.g., LPA2 receptor)?

Methodological Answer:

  • Structure-activity relationship (SAR) : Modify substituents (e.g., sulfamoyl or propyl groups) to improve binding affinity (ΔG = −8.53 kcal/mol vs. −7.94 kcal/mol for LPA2) .
  • Molecular docking : Use AutoDock Vina to simulate interactions with receptor pockets (e.g., hydrophobic residues in LPA2) .
  • In vitro validation : Test agonist/antagonist activity via calcium flux assays (EC₅₀ = 3.3 µM for LPA2) and selectivity profiling against related GPCRs .

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